molecular formula C6H5BrINO B8401413 (5-Bromo-2-iodopyridin-3-yl)methanol

(5-Bromo-2-iodopyridin-3-yl)methanol

Cat. No.: B8401413
M. Wt: 313.92 g/mol
InChI Key: VUILEMNQNZMGNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Bromo-2-iodopyridin-3-yl)methanol is a useful research compound. Its molecular formula is C6H5BrINO and its molecular weight is 313.92 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H5BrINO

Molecular Weight

313.92 g/mol

IUPAC Name

(5-bromo-2-iodopyridin-3-yl)methanol

InChI

InChI=1S/C6H5BrINO/c7-5-1-4(3-10)6(8)9-2-5/h1-2,10H,3H2

InChI Key

VUILEMNQNZMGNM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CO)I)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 5-bromo-3-bromomethyl-2-iodo-pyridine (25.0 g, crude, 66.313 mmol, 1 eq) in 1,4-dioxane (200 mL) was added suspension of CaCO3 (34.5 mL, 345 mmol, 5.2 eq) in water (200 mL) at room temperature. Resulting reaction mixture was refluxed for 10 hours. After complete consumption of starting material, reaction mixture was cooled to room temperature and filtered through celite bed over Buchner funnel, celite bed was washed with DCM (2×300 mL). Combined filtrate was washed with water (300 mL) and aqueous sodium bicarbonate (120 mL), dried over sodium sulfate and concentrated under reduced pressure to afford off white solid (15.3 g, crude). Crude compound was purified by washing with n-pentane (2×150 mL) to get desired compound as white solid (9.5 g, impure). Impure title compound was used as such for the next reaction. 1H NMR (400 MHz, CDCl3) δ: 2.14 (t, J=5.8 Hz, 1H), 4.62 (d, J=5.8, 2H), 7.86 (d, J=1.32 Hz, 1H), 8.33 (d, J=3.32, 1H). LC-MS (m/z): 313.9 (M+H).
Name
5-bromo-3-bromomethyl-2-iodo-pyridine
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
34.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

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